molecular formula C13H16O3 B8354105 4-Cyclopropylmethoxy-2-methyl-benzoic acid methyl ester

4-Cyclopropylmethoxy-2-methyl-benzoic acid methyl ester

Cat. No.: B8354105
M. Wt: 220.26 g/mol
InChI Key: XGRDKFYHSVKHGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopropylmethoxy-2-methyl-benzoic acid methyl ester is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

methyl 4-(cyclopropylmethoxy)-2-methylbenzoate

InChI

InChI=1S/C13H16O3/c1-9-7-11(16-8-10-3-4-10)5-6-12(9)13(14)15-2/h5-7,10H,3-4,8H2,1-2H3

InChI Key

XGRDKFYHSVKHGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2CC2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Hydroxy-2-methyl-benzoic acid methyl ester (1.0 g, 6.0 mmol, 1.0 eq) was dissolved in acetone (14 mL), NaI (0.45 g, 3.0 mmol, 0.5 eq) and K2CO3 (1.66 g, 12.0 mmol, 2.0 eq) were added ad the mixture was stirred at room temperature for 20 min. (Bromomethyl)cyclopropane (0.53 mL, 5.4 mmol, 0.9 eq) was added, and the mixture was refluxed for 2 days. The solvent was concentrated under reduced pressure, NaOH 10% was added, and the crude was extracted with DCM and dried. 0.42 g of title product (yield 32%) were recovered and used without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
0.45 g
Type
reactant
Reaction Step Two
Name
Quantity
1.66 g
Type
reactant
Reaction Step Two
Quantity
0.53 mL
Type
reactant
Reaction Step Three
Yield
32%

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